molecular formula C10H12N4O4 B8683260 2-{[(4-Nitrophenyl)methyl]amino}propanediamide CAS No. 93512-83-5

2-{[(4-Nitrophenyl)methyl]amino}propanediamide

Cat. No.: B8683260
CAS No.: 93512-83-5
M. Wt: 252.23 g/mol
InChI Key: VEXWHIAISJXVBL-UHFFFAOYSA-N
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Description

2-{[(4-Nitrophenyl)methyl]amino}propanediamide is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

93512-83-5

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylamino]propanediamide

InChI

InChI=1S/C10H12N4O4/c11-9(15)8(10(12)16)13-5-6-1-3-7(4-2-6)14(17)18/h1-4,8,13H,5H2,(H2,11,15)(H2,12,16)

InChI Key

VEXWHIAISJXVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(C(=O)N)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 41.60 g of p-nitrobenzylamine in 660 ml of dry ethanol was added 49.34 g of α-bromomalonamide and 38.2 ml of triethylamine. After being stirred for two hours under refluxing, the reaction mixture was cooled to room temperature. And then separated crystals were filtered off, washed with ethanol and isopropyl ether, and dried to give 53.36 g of α-(4-nitrobenzyl)aminomalonamide. And a mixture of 50.45 g of α-(4-nitrobenzyl)aminomalonamide, 177.8 g of triethyl orthoformate and 0.76 g of p-toluenesulfonic acid monohydrate in 1.3 liters of dry ethanol was stirred for three hours under refluxing in an argon atmosphere. The reaction mixture was cooled on an ice-bath and separated crystals were filtered off, washed with ethanol and isopropyl ether, and dried to give 50.78 g of 5-carbamoyl-1-(4-nitrobenzyl)imidazolium-4-olate.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
49.34 g
Type
reactant
Reaction Step One
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One

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